methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-3-aminopyridazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl imidazo[1,2-b]pyridazine-6-carboxylate
- Methyl 3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate
- Methyl 8-bromo-imidazo[1,2-a]pyridine-6-carboxylate
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Uniqueness
Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties
Biological Activity
Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound may inhibit essential enzymes in bacterial cells, leading to cell death. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as follows:
Pathogen | MIC (µM) |
---|---|
E. coli | 50 |
S. aureus | 75 |
S. agalactiae | 100 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. It may interfere with cell signaling pathways and induce apoptosis in cancer cells. Cytotoxicity assays conducted on various human cancer cell lines demonstrated dose-dependent effects:
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
LoVo | 15 | Colon Adenocarcinoma |
SK-OV-3 | 20 | Ovarian Carcinoma |
MCF-7 | 25 | Breast Adenocarcinoma |
The highest anti-tumor activity was observed in the LoVo cell line, indicating a potential focus for further development in cancer therapeutics .
The mechanism of action of this compound involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits essential enzymes necessary for bacterial survival. In anticancer research, it disrupts cellular signaling pathways that promote cancer cell proliferation and survival.
Interaction with Kinases
Recent studies have suggested that this compound may act as an inhibitor of adaptor-associated kinase 1 (AAK1), which is crucial for endocytosis and synaptic vesicle recycling. This inhibition can lead to modulation of pathways involved in cell growth and survival, further supporting its potential as an anticancer agent.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of various imidazo[1,2-b]pyridazine derivatives on human adenocarcinoma-derived adherent cell lines. The results indicated that this compound exhibited significant cytotoxicity against colon cancer cells compared to standard chemotherapeutic agents like cisplatin and doxorubicin.
In Vivo Studies
In vivo studies are necessary to confirm the therapeutic potential of this compound. Preliminary animal model experiments have shown promising results in reducing tumor size when administered at specific dosages, warranting further investigation into optimal dosing regimens and long-term effects.
Properties
IUPAC Name |
methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-4-5-10-12-9(7-2-3-7)6-14(10)13-8/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSWKLHKSFPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(N=C2C=C1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.